molecular formula C19H14N4O4S B2988117 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE CAS No. 797798-48-2

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

Cat. No.: B2988117
CAS No.: 797798-48-2
M. Wt: 394.41
InChI Key: NHXJZDNNJZFJMI-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolidine ring, a cyano group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the reaction of 2-cyanoacetamide with appropriate thiazolidine derivatives under controlled conditions. One common method involves the use of 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields an amine derivative, while oxidation of the nitrophenyl group can produce nitro derivatives.

Mechanism of Action

The mechanism of action of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the thiazolidine and nitrophenyl groups.

    Thiazolidine derivatives: Compounds with similar ring structures but different substituents.

    Nitrophenyl derivatives: Compounds containing the nitrophenyl moiety but with different functional groups.

Uniqueness

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJZDNNJZFJMI-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.